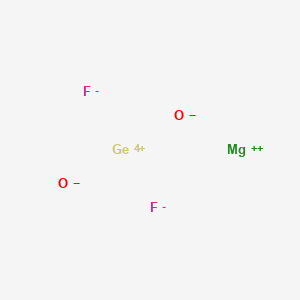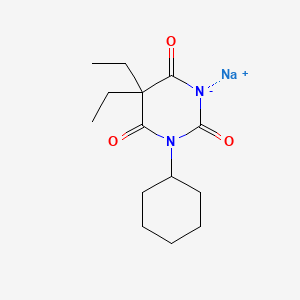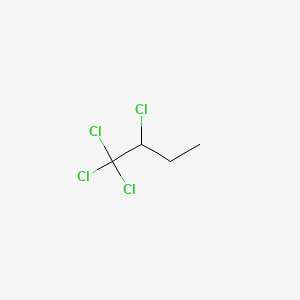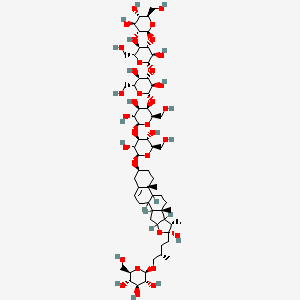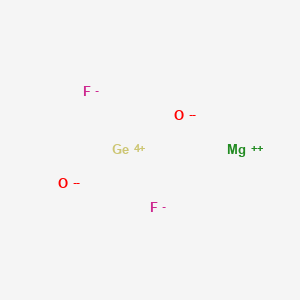
N-Acetyl-gamma-hydroxyarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-gamma-hydroxyarginine is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group attached to the gamma carbon of the arginine molecule. It is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-gamma-hydroxyarginine typically involves the acetylation of gamma-hydroxyarginine. This can be achieved through the reaction of gamma-hydroxyarginine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using biocatalytic processes. Whole-cell biocatalysts, which are engineered microorganisms, can be employed to produce the compound efficiently. These biocatalysts offer high selectivity and yield, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-gamma-hydroxyarginine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-acyl-gamma-hydroxyarginine and gamma-keto-arginine.
Scientific Research Applications
N-Acetyl-gamma-hydroxyarginine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in modulating nitric oxide production and its antioxidant properties.
Industry: It is used in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-gamma-hydroxyarginine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This modulation can lead to various physiological effects, including vasodilation and improved blood flow. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglutamate: Another acetylated derivative of an amino acid, involved in the urea cycle.
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Gamma-Hydroxybutyrate: A compound with sedative and anesthetic properties.
Uniqueness
N-Acetyl-gamma-hydroxyarginine is unique due to its dual functional groups (acetyl and hydroxyl) on the arginine backbone, which confer distinct chemical reactivity and biological activity. Its ability to modulate nitric oxide production and exhibit antioxidant properties sets it apart from other similar compounds .
Properties
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O4/c1-4(13)12-6(7(15)16)2-5(14)3-11-8(9)10/h5-6,14H,2-3H2,1H3,(H,12,13)(H,15,16)(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHPPCBTSKORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(CN=C(N)N)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74346-03-5 |
Source


|
| Record name | N-Acetyl-gamma-hydroxyarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074346035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
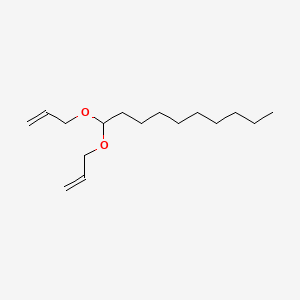
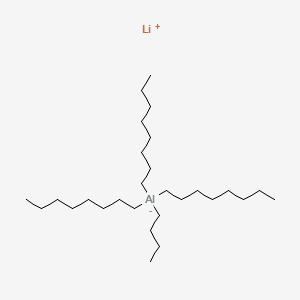
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
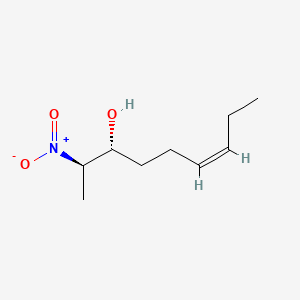
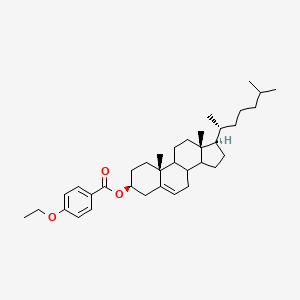
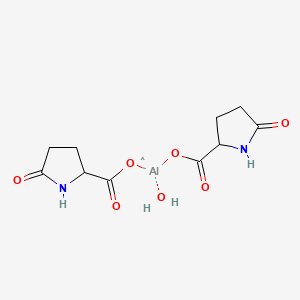

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

